molecular formula C5H12OS B103776 3-(Methylsulfanyl)butan-1-OL CAS No. 16630-56-1

3-(Methylsulfanyl)butan-1-OL

Cat. No. B103776
CAS RN: 16630-56-1
M. Wt: 120.22 g/mol
InChI Key: IIUVWPOGYTYFPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methylsulfanyl)butan-1-ol is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and methodologies that could be relevant to the synthesis and properties of 3-(Methylsulfanyl)butan-1-ol. For instance, the synthesis of a related compound, 3-methyl-5-phenylsulfonyl-3E-penten-1-ol, is described using a starting material and a key step involving the rearrangement of an allylic alcohol . This suggests that similar strategies could potentially be applied to the synthesis of 3-(Methylsulfanyl)butan-1-ol.

Synthesis Analysis

The synthesis of related sulfur-containing compounds involves multi-step processes and the use of specific starting materials and intermediates. For example, the stereospecific synthesis of 3-methyl-5-phenylsulfonyl-3E-penten-1-ol is achieved through a four-step process starting from 4-hydroxyl-2-butone and involves a key stereospecific rearrangement . Additionally, the use of N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines, including amino alcohols, indicates the versatility of sulfur-containing groups in synthesis and their potential utility in creating chiral centers .

Molecular Structure Analysis

While the molecular structure of 3-(Methylsulfanyl)butan-1-ol is not directly analyzed in the provided papers, the structure of sulfur-containing compounds like N-tert-butanesulfinyl imines is crucial for their reactivity and the synthesis of enantioenriched amines . The presence of sulfur can influence the electronic properties of a molecule and its ability to form hydrogen bonds, which is important for understanding the behavior of 3-(Methylsulfanyl)butan-1-ol.

Chemical Reactions Analysis

The papers do not provide specific reactions for 3-(Methylsulfanyl)butan-1-ol, but they do highlight the reactivity of sulfur-containing compounds. For instance, the tert-butanesulfinyl group in N-tert-butanesulfinyl imines activates the imines for nucleophilic addition and can be cleaved after the addition to yield a variety of amines . This suggests that the methylsulfanyl group in 3-(Methylsulfanyl)butan-1-ol could also play a role in its reactivity and the types of chemical reactions it can undergo.

Physical and Chemical Properties Analysis

The solubility and excess molar properties of various ionic liquids with sulfur-containing anions have been studied, providing insights into the interactions between sulfur-containing species and solvents like alcohols . These studies show that hydrogen bonding and efficient packing effects are important for understanding the physical properties of sulfur-containing compounds. Although 3-(Methylsulfanyl)butan-1-ol is not an ionic liquid, similar principles may apply to its solubility and interactions with other molecules.

Scientific Research Applications

Liquid-Liquid Equilibria Studies

3-(Methylsulfanyl)butan-1-OL has been studied in the context of liquid-liquid equilibria, particularly in mixtures containing other organic compounds and solvents. For instance, Sharma et al. (1994) investigated liquid-liquid equilibria at 303.15 K for water and 2, 3-butanediol mixtures with butan-1-ol, among other solvents. They focused on complete phase diagrams, solubility, tie-line results, distribution coefficient, and separation factors, finding butan-1-ol to be an effective solvent in these systems (Sharma, Pandya, Chakrabarti, & Khanna, 1994).

Thermodynamics and Phase Behavior

The thermodynamic properties and phase behavior of mixtures involving butan-1-ol have been extensively studied. Heintz et al. (2005) presented experimental data on liquid-liquid equilibria of mixtures of the ionic liquid 1-ethyl-3-methyl-imidazolium bis(trifluoromethylsulfonyl)imide with butan-1-ol, exploring their temperature-dependent phase behavior and the influence of water on demixing temperatures (Heintz, Lehmann, Wertz, & Jacquemin, 2005).

Catalysis and Chemical Synthesis

Butan-1-ol is also relevant in the field of catalysis and chemical synthesis. McCague (1987) explored the acid-catalyzed dehydration of 1-(p-alkoxyphenyl)-1,2-diphenylbutan-1-ols, revealing insights into the formation of Z isomers of butene, which has implications for the synthesis of the anti-cancer drug tamoxifen (McCague, 1987).

Corrosion Inhibition

Research has also been conducted on the role of butan-1-ol in corrosion inhibition. Loto et al. (2015) investigated the electrochemical behavior of austenitic stainless steel in sulfuric acid with butan-1-ol, finding it an effective inhibitor of steel corrosion (Loto, Loto, Popoola, & Fedotova, 2015).

Olfactory Impact in Wine

The impact of higher alcohols, including butan-1-ol, on the perception of fruity aroma in red wines has been studied by Cameleyre et al. (2015). They found that the presence of butan-1-ol significantly alters the olfactory threshold and the perception of fruity nuances in wine (Cameleyre, Lytra, Tempère, & Barbe, 2015).

Safety And Hazards

The safety information for 3-(Methylsulfanyl)butan-1-ol includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-methylsulfanylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12OS/c1-5(7-2)3-4-6/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUVWPOGYTYFPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101313245
Record name 3-(Methylthio)-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101313245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylsulfanyl)butan-1-OL

CAS RN

16630-56-1
Record name 3-(Methylthio)-1-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16630-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Methylthio)-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101313245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Methylsulfanyl)butan-1-OL
Reactant of Route 2
3-(Methylsulfanyl)butan-1-OL
Reactant of Route 3
3-(Methylsulfanyl)butan-1-OL
Reactant of Route 4
3-(Methylsulfanyl)butan-1-OL
Reactant of Route 5
3-(Methylsulfanyl)butan-1-OL
Reactant of Route 6
3-(Methylsulfanyl)butan-1-OL

Citations

For This Compound
2
Citations
JE Grimm, M Steinhaus - Journal of agricultural and food …, 2019 - ACS Publications
Screening the volatiles of cempedak [Artocarpus integer (Thunb.) Merr.] pulp for odor-active compounds by aroma extract dilution analysis and gas chromatography (GC)–olfactometry …
Number of citations: 11 pubs.acs.org
JE Grimm - 2021 - mediatum.ub.tum.de
Jackfruit and cempedak are closely related tropical fruits with peculiar aroma characteristics. Using molecular sensory science approaches, the key odorants in both fruits were identified…
Number of citations: 2 mediatum.ub.tum.de

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.